molecular formula C21H15ClN4O2 B11679931 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11679931
M. Wt: 390.8 g/mol
InChI Key: WYDKATHGJKATJU-PTNGSMBKSA-N
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Description

“2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” is a complex organic compound that features a combination of aromatic rings, a cyanide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methoxyaniline, 2-cyanopyridine, and other intermediates. Key steps could involve:

    Condensation reactions: to form the imine linkage.

    Cyclization reactions: to construct the pyrido[1,2-a][1,3]benzimidazole core.

    Functional group transformations: to introduce the hydroxy and cyanide groups.

Industrial Production Methods

Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This could involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The imine linkage can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential as a lead compound for drug development.

    Biochemical probes: Used to study enzyme mechanisms or protein interactions.

Medicine

    Therapeutics: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Materials science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” would depend on its specific application. For example:

    Pharmacological action: Interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Catalytic action: Coordination with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

(2Z)-2-[(3-chloro-4-methoxyanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H15ClN4O2/c1-12-14(10-23)20-25-17-5-3-4-6-18(17)26(20)21(27)15(12)11-24-13-7-8-19(28-2)16(22)9-13/h3-9,11,24H,1-2H3/b15-11-

InChI Key

WYDKATHGJKATJU-PTNGSMBKSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC(=C(C=C4)OC)Cl)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=C(C=C4)OC)Cl)C#N

Origin of Product

United States

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